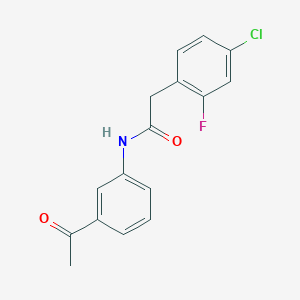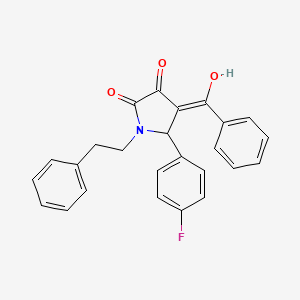
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACFA is a member of the acetamide class of compounds and is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide inhibits COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). In addition, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by column chromatography. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is also stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, one limitation of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of new analogs of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide compound.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-10(20)11-3-2-4-14(7-11)19-16(21)8-12-5-6-13(17)9-15(12)18/h2-7,9H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZSJUIHNDKGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5462648.png)
![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B5462653.png)
![3-(allylthio)-6-(2,3-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5462663.png)
![[1-(1-phenyl-1H-tetrazol-5-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5462670.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzene-1,3-diol](/img/structure/B5462680.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5462692.png)
![7-[3-(dimethylamino)propyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5462694.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5462698.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)
![2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5462708.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5462725.png)
![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)